molecular formula C44H52N2O21 B1381384 Fmoc-L-Ser(TF)-OH CAS No. 125760-30-7

Fmoc-L-Ser(TF)-OH

Cat. No.: B1381384
CAS No.: 125760-30-7
M. Wt: 944.9 g/mol
InChI Key: JIIREWDIFSHWID-CYAMVCNPSA-N
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Description

“Fmoc-L-Ser(TF)-OH” is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group . It is used in the peptide synthesis .


Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated .


Molecular Structure Analysis

The molecular structure of “this compound” is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure .

Mechanism of Action

Target of Action

Fmoc-L-Ser(TF)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound acts as a temporary protecting group for the amino group during peptide synthesis . This group is removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptides. This compound is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins . The Fmoc group provides protection for the amino group during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the removal of the Fmoc protecting group . Additionally, the choice of solvent can impact the efficiency of the peptide synthesis process .

Future Directions

The future directions of “Fmoc-L-Ser(TF)-OH” could involve the use of greener solvents in solid-phase peptide synthesis (SPPS) . In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55)/t32-,33+,34+,35+,36-,37-,38+,39-,40+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIREWDIFSHWID-CYAMVCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N2O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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